Butyrophenone-2',3',4',5',6'-D5

Descripción general

Descripción

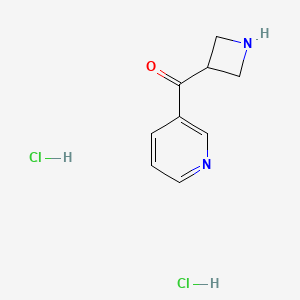

Butyrophenone-2’,3’,4’,5’,6’-D5 is a member of the butyrophenone family of drugs. It is an organic compound with the formula C10H12O . It is a stable isotope labelled compound .

Molecular Structure Analysis

The molecular structure of Butyrophenone-2’,3’,4’,5’,6’-D5 is represented by the formula C6D5COCH2CH2CH3 . The molecular weight is 153.23 g/mol.Physical And Chemical Properties Analysis

Butyrophenone-2’,3’,4’,5’,6’-D5 has a molecular weight of 153.23 g/mol. It is a stable compound if stored under recommended conditions .Aplicaciones Científicas De Investigación

Induced Biosyntheses in the Plant Pathogen Stagonospora Nodorum

Specific Scientific Field

This application falls under the field of Bioprospecting and Fungal Pathology .

Summary of the Application

In this study, Butyrophenone-2’,3’,4’,5’,6’-D5 was used to induce the expression of dormant biosynthetic genes in the plant pathogen Stagonospora nodorum .

Methods of Application

The researchers supplemented the culture medium of Stagonospora nodorum with histone deacetylase inhibitors suberoylanilide hydroxamic acid (500 μM) and nicotinamide (50 μM). This led to the isolation of three aromatic compounds, including a novel natural butyrophenone .

Results or Outcomes

The study resulted in the isolation of a novel natural butyrophenone, (+)-4’-methoxy-(2S)-methylbutyrophenone, and two known polyketides, alternariol and (–)-(3R)-mellein methyl ether .

Synthesis of 5-Fluoro-2-Hydroxy Butyrophenone

Specific Scientific Field

This application is in the field of Organic Chemistry and Agricultural Biology .

Summary of the Application

A novel synthetic approach towards 5-fluoro-2-hydroxy butyrophenone was reported, using 4-fluorophenol as a raw material .

Methods of Application

The processes of etherification protection, Friedel-Crafts acylation, and demethylation were used to provide the target compound under mild conditions .

Results or Outcomes

The study successfully synthesized 5-fluoro-2-hydroxy butyrophenone .

Antipsychotic Drugs

Specific Scientific Field

This application is in the field of Pharmacology and Psychiatry .

Summary of the Application

Butyrophenones form the basis for many chemicals containing various substituents, some of which are used to treat various psychiatric disorders such as schizophrenia .

Methods of Application

These drugs, such as Haloperidol, are typically administered orally or intramuscularly .

Results or Outcomes

These drugs have been effective in treating symptoms of schizophrenia and other psychoses .

Veterinary Tranquilizer

Specific Scientific Field

This application is in the field of Veterinary Medicine .

Summary of the Application

Azaperone, a pyridinylpiperazine and butyrophenone agent, is capable of eliciting neuroleptic sedative effects. It is subsequently employed predominantly as a veterinary tranquilizer, mainly for pigs .

Methods of Application

Azaperone is typically administered via injection to provide sedation for pigs .

Results or Outcomes

The use of Azaperone has been effective in providing sedation for pigs, making it easier to manage them during veterinary procedures .

Dopamine and Serotonin Receptor Binding

Specific Scientific Field

This application is in the field of Neuroscience and Pharmacology .

Summary of the Application

Spiperone, a butyrophenone derivative, is a dopamine antagonist that binds dopamine and serotonin receptors .

Methods of Application

Spiperone is typically used in research settings, where it is used to study the binding characteristics of dopamine and serotonin receptors .

Results or Outcomes

The use of Spiperone has provided valuable insights into the functioning of dopamine and serotonin receptors, contributing to our understanding of various neurological and psychiatric disorders .

Safety And Hazards

Propiedades

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAXUULYPJSKH-LOOCXSPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyrophenone-2',3',4',5',6'-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)

![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)